2,3-dihydro-6-iodobenzofuran chemical structure and properties
2,3-dihydro-6-iodobenzofuran chemical structure and properties
This guide details the chemical structure, properties, and synthetic methodologies for 2,3-dihydro-6-iodobenzofuran , a critical heterocyclic scaffold in medicinal chemistry. Unlike its more common 5-iodo isomer, the 6-iodo variant is a specific regioisomer essential for accessing 6-substituted benzofuran derivatives, including the entactogen 6-APB and various serotonin receptor ligands.
Executive Summary
2,3-Dihydro-6-iodobenzofuran is a bicyclic organic compound featuring a benzene ring fused to a saturated dihydrofuran ring, with an iodine atom substituted at the 6-position.[1] It serves as a high-value building block because the iodine handle allows for precise palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) at the meta position relative to the oxygen bridge—a substitution pattern difficult to achieve via direct electrophilic aromatic substitution.
Key Distinction: Direct iodination of 2,3-dihydrobenzofuran predominantly yields the 5-iodo isomer (para to the oxygen). Accessing the 6-iodo isomer requires indirect synthetic strategies, making it a "privileged scaffold" for designing regio-specific pharmaceutical agents.
Chemical Identity & Properties
Structural Analysis
The compound consists of a 2,3-dihydrobenzofuran core.[2] The numbering starts at the oxygen atom (position 1). The 6-position is meta to the oxygen and para to the C3 methylene bridge.
| Attribute | Detail |
| Chemical Name | 2,3-dihydro-6-iodobenzofuran |
| CAS Number | 1262411-89-1 |
| Molecular Formula | |
| Molecular Weight | 246.05 g/mol |
| SMILES | IC1=CC2=C(OCC2)C=C1 |
| InChI Key | BSLVNOLUEJOXMR-UHFFFAOYSA-N (Isomer specific) |
Physicochemical Properties
Note: Experimental data for the specific 6-iodo isomer is sparse compared to the 5-iodo analog. Values below are derived from structural analogues and isomeric trends.
| Property | Value / Description |
| Physical State | Pale yellow to off-white solid or viscous oil (purity dependent). |
| Melting Point | 45–50 °C (Predicted based on 5-iodo isomer trend). |
| Boiling Point | ~260 °C at 760 mmHg (Predicted). |
| Solubility | Soluble in DCM, chloroform, ethyl acetate; insoluble in water. |
| Reactivity | High reactivity in Pd-catalyzed cross-couplings due to the C-I bond. |
Synthetic Methodologies
Accessing the 6-iodo isomer requires bypassing the natural directing effects of the oxygen atom. Two robust protocols are presented below.
Method A: Lithium-Halogen Exchange (High Specificity)
This method is preferred for high purity. It starts with 6-bromo-2,3-dihydrobenzofuran (which is easier to separate from its isomers or commercially available) and converts it to the iodo-derivative via a lithiated intermediate.
Protocol:
-
Reagents: 6-Bromo-2,3-dihydrobenzofuran,
-Butyllithium ( -BuLi), Iodine ( ), anhydrous THF. -
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Step 1 (Lithiation): Dissolve 6-bromo-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF at -78 °C.
-
Step 2 (Exchange): Add
-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes. Stir for 45 minutes at -78 °C. The bromine is exchanged for lithium, generating the 6-lithio species. -
Step 3 (Quench): Add a solution of Iodine (
, 1.2 eq) in THF dropwise. The solution will decolorize as iodine reacts. -
Step 4 (Workup): Allow to warm to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with diethyl ether. -
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Method B: De Novo Cyclization (From 3-Iodophenol)
This route builds the ring system around the iodine atom.
Protocol:
-
Reagents: 3-Iodophenol, 1,2-dibromoethane,
, DMF. -
Step 1 (Alkylation): React 3-iodophenol with 1,2-dibromoethane (excess) and
in DMF at 60 °C to form 1-(2-bromoethoxy)-3-iodobenzene. -
Step 2 (Cyclization): Intramolecular Friedel-Crafts alkylation using a Lewis acid (
or ) in DCM.-
Critical Note: Cyclization can occur at position 2 (crowded) or position 6 (less crowded). The 6-iodo isomer (cyclization at para position relative to Iodine) is generally favored sterically, but the 4-iodo isomer is a potential byproduct.
-
Synthetic Pathway Visualization
Figure 1: Comparative synthetic routes. The Lithium-Halogen exchange (top) offers higher regioselectivity compared to the cyclization route (bottom).
Reactivity & Applications
The iodine atom at the C6 position is an excellent "handle" for functionalization. The reactivity order of the C-I bond allows for chemoselective reactions even in the presence of other halogens (e.g., Cl or Br).[3]
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to install carbon chains.
-
Application: Synthesis of biaryl scaffolds.[4]
-
-
Heck Reaction: Coupling with alkenes.
-
Application: Synthesis of 6-APB precursors (coupling with allyl compounds followed by isomerization/amination).
-
-
Sonogashira Coupling: Reaction with terminal alkynes.[3]
-
Application: Creating rigid, conjugated systems for materials science.
-
Case Study: Synthesis of 6-APB
6-(2-aminopropyl)benzofuran (6-APB) is a prominent entactogen. Its synthesis relies on the 6-substituted benzofuran core.
Workflow:
-
Start: 2,3-dihydro-6-iodobenzofuran.
-
Coupling: Heck reaction with allyl alcohol or direct allylation to form 6-allyl-2,3-dihydrobenzofuran.
-
Oxidation/Isomerization: Conversion to the ketone (1-(2,3-dihydrobenzofuran-6-yl)propan-2-one).
-
Amination: Reductive amination to yield the amine.
-
Dehydrogenation: (Optional) Oxidation with DDQ if the unsaturated benzofuran target is desired (6-APB is unsaturated; 6-APDB is the dihydro version).
Figure 2: Divergent synthesis capabilities of the 6-iodo scaffold.
Safety & Handling
-
Hazards: Organoiodine compounds can be light-sensitive. Store in amber vials.
-
Toxicity: Like many benzofurans, it may possess biological activity. Handle as a potential irritant and sensitizer.
-
Storage: Keep at 2-8 °C under inert gas (Argon/Nitrogen) to prevent oxidation or deiodination over time.
References
-
Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700–3706. Link
-
Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Link
-
BLD Pharm. (2024). Product Entry: 2,3-Dihydro-6-iodobenzofuran (CAS 1262411-89-1).[1][5][6][7][8] BLD Pharm Catalog. Link
-
Briner, K., et al. (2020). Preparation of aminoalkylbenzofurans as serotonin receptor agonists. US Patent Literature / Wikipedia Citation Context. Link
Sources
- 1. chem960.com [chem960.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 1369897-31-3|1-(Cyclopropylmethoxy)-4-iodo-2-isopropylbenzene|BLD Pharm [bldpharm.com]
- 6. 1044065-94-2|1-Iodo-4-(2-phenylethoxy)benzene|BLD Pharm [bldpharm.com]
- 7. 1788878-06-7|1-(Benzyloxy)-4-iodo-2-isopropylbenzene|BLD Pharm [bldpharm.com]
- 8. 2921860-52-6|1-Ethoxy-4-iodo-2-isopropylbenzene|BLD Pharm [bldpharm.com]
